1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate
Overview
Description
1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the construction of the indole ring system followed by functionalization at specific positions. Common synthetic routes include the Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis and the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Hydroxyindole: A simpler indole derivative with hydroxyl group at the 5-position.
Uniqueness
1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate is unique due to its specific functional groups and their positions on the indole ring. These modifications can significantly alter its biological activity and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
[4-(5-acetyloxy-3-methyl-1H-indol-2-yl)phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-17-10-16(24-13(3)22)8-9-18(17)20-19(11)14-4-6-15(7-5-14)23-12(2)21/h4-10,20H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWALANJAJJSJLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189608 | |
Record name | 1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901189608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91444-55-2 | |
Record name | 1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91444-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901189608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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